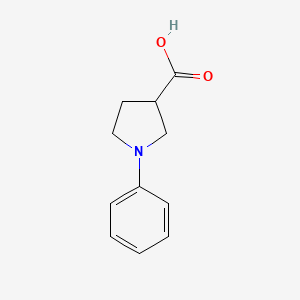

1-Phenylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFLKIRLUFZCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679689 | |

| Record name | 1-Phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933709-26-3 | |

| Record name | 1-Phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenylpyrrolidine-3-carboxylic Acid

Abstract

The 1-phenylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, three-dimensional nature provides a valuable framework for precise ligand-receptor interactions. This guide offers a comprehensive overview of the primary synthetic pathways to this key intermediate, designed for researchers and professionals in drug development. We will explore two principal strategies: the post-cyclization N-arylation of a pre-formed pyrrolidine ring and the construction of the ring via [3+2] dipolar cycloaddition. This document emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and compares the strategic advantages of each approach to empower chemists in designing efficient and robust synthetic routes.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen heterocycle ubiquitous in pharmaceuticals and natural products.[1] Its non-planar, saturated structure allows for the exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and improved physicochemical properties.[1] The addition of a phenyl group on the nitrogen atom and a carboxylic acid at the 3-position creates the 1-phenylpyrrolidine-3-carboxylic acid core, a versatile building block that combines rigidity with multiple points for functionalization. The development of efficient, scalable, and stereocontrolled synthetic routes to this scaffold is therefore of paramount importance in modern drug discovery.

Strategic Overview: Key Approaches to the Core Structure

The synthesis of 1-phenylpyrrolidine-3-carboxylic acid can be broadly categorized into two logical approaches, differing in the sequence of bond formation.

-

Strategy A: Post-Cyclization N-Arylation. This highly modular approach involves first constructing the pyrrolidine-3-carboxylic acid core, often with stereochemical control, followed by the installation of the N-phenyl group. The premier reaction for this transformation is the Buchwald-Hartwig amination.[2] This strategy offers flexibility, as a common pyrrolidine intermediate can be diversified with various aryl groups.

-

Strategy B: Ring Construction via [3+2] Cycloaddition. This convergent strategy builds the heterocyclic ring in a single, powerful step. The 1,3-dipolar cycloaddition of an azomethine ylide (the C-N-C component) with an electron-deficient alkene (the C-C component) is a classic and highly effective method for assembling the pyrrolidine ring.[3][4] This approach can rapidly generate molecular complexity and allows for the incorporation of the N-phenyl group from the outset.

The following sections will provide a detailed technical analysis of each strategy.

Strategy A: Post-Cyclization N-Arylation

This strategy decouples the synthesis of the chiral core from the introduction of the aromatic moiety, offering significant practical advantages. The synthesis begins with a suitable pyrrolidine-3-carboxylate precursor, which is then coupled with an aryl halide.

Synthesis of the Pyrrolidine-3-Carboxylate Core

An efficient method to produce the pyrrolidine core is through an organocatalytic asymmetric Michael addition, followed by reductive cyclization.[5][6] This approach establishes the crucial C3-stereocenter with high enantiomeric excess (ee).

The Buchwald-Hartwig Amination Step

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[2][7] Its development was a landmark in synthetic chemistry, providing a general and mild method for synthesizing aryl amines.[2]

Causality in Protocol Design:

-

Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. The choice of phosphine ligand is critical; sterically hindered, electron-rich ligands (e.g., Josiphos, XPhos) promote the key steps of oxidative addition and reductive elimination, accelerating the catalytic cycle.[8][9]

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required. Its role is to deprotonate the pyrrolidine nitrogen, forming the palladium-amido intermediate which is essential for the reductive elimination step that forms the final C-N bond.[7]

-

Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high yields.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Objective: To synthesize Ethyl 1-phenylpyrrolidine-3-carboxylate from ethyl pyrrolidine-3-carboxylate and bromobenzene.

Materials:

-

Ethyl pyrrolidine-3-carboxylate (1.0 equiv)

-

Bromobenzene (1.1 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos ligand) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd(OAc)₂, the Josiphos ligand, and sodium tert-butoxide.

-

Reagent Addition: Evacuate and backfill the flask with Argon (this cycle should be repeated three times). Add anhydrous toluene, followed by ethyl pyrrolidine-3-carboxylate and bromobenzene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield the desired ethyl 1-phenylpyrrolidine-3-carboxylate.

-

Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., using LiOH in a THF/water mixture).

Strategy B: Ring Construction via [3+2] Cycloaddition

This elegant strategy constructs the N-phenylated pyrrolidine ring in a single step through a 1,3-dipolar cycloaddition.[10] The key components are an azomethine ylide generated in situ and an alkene dipolarophile.

Generation of the Azomethine Ylide

Azomethine ylides are nitrogen-based 1,3-dipoles that are typically transient and generated in situ.[3] A highly effective method involves the condensation of an α-amino acid with an aldehyde. For the synthesis of an N-phenylated ylide, N-phenylglycine (sarcosine analog) is a common starting material.[11]

The [3+2] Cycloaddition Reaction

This reaction is a concerted, pericyclic process that is highly stereospecific.[12] The electronics of the reaction partners are crucial: the azomethine ylide acts as the nucleophilic 1,3-dipole, and it reacts readily with electron-deficient alkenes, such as acrylates, maleimides, or vinyl ketones.[4] The regioselectivity is governed by the frontier molecular orbitals of the dipole and dipolarophile, typically leading to the formation of the 3-carboxy-substituted pyrrolidine.

Experimental Protocol: [3+2] Cycloaddition

Objective: To synthesize Ethyl 1-phenylpyrrolidine-3-carboxylate from N-phenylglycine and ethyl acrylate.

Materials:

-

N-Phenylglycine (1.0 equiv)

-

Paraformaldehyde (1.2 equiv)

-

Ethyl acrylate (1.5 equiv)

-

Anhydrous Toluene or Acetonitrile

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a reflux condenser, add N-phenylglycine and paraformaldehyde.

-

Reagent Addition: Add anhydrous toluene and ethyl acrylate to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) for 16-24 hours. The reaction proceeds via the in situ formation of the azomethine ylide, which is immediately trapped by the ethyl acrylate.

-

Work-up: After cooling, filter the reaction mixture to remove any insoluble material. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

-

Hydrolysis: As with Strategy A, the final carboxylic acid is obtained via ester hydrolysis.

Strategic Comparison and Data Summary

Both strategies offer viable pathways to the target molecule, but their strengths and weaknesses differ, making them suitable for different research and development phases.

| Feature | Strategy A: Post-Cyclization N-Arylation | Strategy B: [3+2] Cycloaddition |

| Modularity | High: A common pyrrolidine intermediate can be coupled with many different aryl halides. | Low: The N-aryl group is incorporated from the start; a new amino acid is needed for each analog. |

| Convergence | Linear/Sequential: The core is built first, then functionalized. | Convergent: The ring is formed in a single, complexity-building step. |

| Stereocontrol | Excellent: Can be readily established in the core synthesis step (e.g., via asymmetric catalysis).[5] | Good to Excellent: Stereochemistry can be controlled with chiral catalysts or auxiliaries, but can be more complex.[10] |

| Atom Economy | Moderate: Involves protection/deprotection and catalyst/ligand overhead. | High: Fewer steps and high incorporation of starting material atoms into the product. |

| Scalability | Generally good: Buchwald-Hartwig reactions are well-established in process chemistry. | Potentially challenging: In situ generation of reactive intermediates can sometimes be difficult to control on a large scale. |

| Starting Materials | Requires access to pyrrolidine-3-carboxylates and aryl halides. | Requires access to N-substituted α-amino acids and alkenes. |

Conclusion

The synthesis of 1-phenylpyrrolidine-3-carboxylic acid can be effectively achieved through two distinct and powerful strategies. The Post-Cyclization N-Arylation approach offers unparalleled modularity, making it ideal for medicinal chemistry programs where rapid diversification of the N-aryl substituent is required. Its reliance on the robust and scalable Buchwald-Hartwig amination adds to its appeal for later-stage development. Conversely, the [3+2] Cycloaddition strategy provides a highly convergent and atom-economical route, capable of rapidly generating the core heterocyclic structure. This approach is particularly powerful for initial library synthesis and when the N-phenyl group is a fixed structural element.

The choice between these pathways will ultimately depend on the specific goals of the synthesis: flexibility and analog creation favor Strategy A, while speed, convergence, and atom economy are hallmarks of Strategy B. A thorough understanding of both methodologies provides the drug development professional with a versatile toolkit for accessing this critical molecular scaffold.

References

-

Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-benzyl Pyrrolidines. The Journal of organic chemistry, 75(1), 271-8. [Link]

-

Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

-

Barker, G., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Journal of Organic Chemistry, 76(15), 5936-5953. [Link]

-

Wang, D., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2636. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2010). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Azomethine ylide. Wikipedia. [Link]

-

Padwa, A., et al. (2019). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 24(18), 3293. [Link]

-

Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. [Link]

-

Sureshbabu, D., & Kumar, R. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(5), 1617–1629. [Link]

-

ResearchGate. (2019). 1,3-Dipolar cycloaddition reactions of azomethine ylides and alkynes. ResearchGate. [Link]

- Google Patents. (2010). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

Semantic Scholar. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. [Link]

-

Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Chen, C. Y., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 123-134. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF. [Link]

-

Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

Sources

- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation of 1-Phenylpyrrolidine-3-carboxylic acid: A Technical Guide for Advanced Drug Development

Introduction: The Significance of 1-Phenylpyrrolidine-3-carboxylic acid in Modern Drug Discovery

1-Phenylpyrrolidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with the electronic properties of the phenyl group and the functionality of the carboxylic acid, makes it a versatile building block for the synthesis of novel therapeutic agents. The pyrrolidinone core, a related structure, is found in a variety of compounds with anticonvulsant, nootropic, neuroprotective, and anti-inflammatory activities.[1] A thorough understanding of the spectroscopic properties of 1-Phenylpyrrolidine-3-carboxylic acid is paramount for its unambiguous identification, purity assessment, and the structural confirmation of its derivatives.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-Phenylpyrrolidine-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms within the molecule.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Phenylpyrrolidine-3-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H (ortho) | 6.8 - 7.0 | d | Protons on the phenyl ring closest to the nitrogen. |

| Aromatic-H (meta) | 7.2 - 7.4 | t | Protons on the phenyl ring. |

| Aromatic-H (para) | 6.7 - 6.9 | t | Proton on the phenyl ring. |

| Pyrrolidine-H (α to N, CH₂) | 3.4 - 3.7 | m | Diastereotopic protons on the carbon adjacent to the nitrogen. |

| Pyrrolidine-H (CH) | 3.1 - 3.3 | m | The proton on the carbon bearing the carboxylic acid. |

| Pyrrolidine-H (β to N, CH₂) | 2.2 - 2.5 | m | Protons on the carbon adjacent to the methine. |

| Carboxylic Acid-H | 10.0 - 12.0 | br s | Broad singlet, may exchange with D₂O. |

Note: Predicted values are based on data from similar pyrrolidine derivatives and general chemical shift principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Phenylpyrrolidine-3-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 175 - 180 | The carbonyl carbon of the carboxylic acid. |

| Aromatic-C (quaternary) | 145 - 150 | The carbon of the phenyl ring attached to the nitrogen. |

| Aromatic-C (CH) | 128 - 130 | Aromatic carbons with attached protons. |

| Aromatic-C (CH) | 118 - 122 | Aromatic carbons with attached protons. |

| Aromatic-C (CH) | 115 - 118 | Aromatic carbons with attached protons. |

| Pyrrolidine-C (α to N, CH₂) | 48 - 55 | Carbons in the pyrrolidine ring adjacent to the nitrogen. |

| Pyrrolidine-C (CH) | 40 - 45 | The carbon bearing the carboxylic acid group. |

| Pyrrolidine-C (β to N, CH₂) | 30 - 35 | The remaining carbon in the pyrrolidine ring. |

Note: Predicted values are based on data from analogous structures and established ¹³C NMR chemical shift correlations.

Experimental Protocol for NMR Data Acquisition

A robust experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of 1-Phenylpyrrolidine-3-carboxylic acid.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Phenylpyrrolidine-3-carboxylic acid.

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a volume of 0.6-0.7 mL. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Employ a standard single-pulse experiment.

-

Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[2]

-

Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Spectroscopy:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is necessary.[3]

-

A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, although this is less critical for qualitative analysis.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Reference the spectrum to the residual solvent peak.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Phenylpyrrolidine-3-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Predicted IR Absorption Bands

The key diagnostic IR absorption bands for 1-Phenylpyrrolidine-3-carboxylic acid are presented in Table 3.

Table 3: Predicted IR Spectroscopic Data for 1-Phenylpyrrolidine-3-carboxylic acid

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds in the pyrrolidine ring. |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong | The carbonyl stretch is a very intense and sharp peak.[4] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Benzene ring stretching vibrations. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium | Stretching of the C-O single bond in the carboxylic acid.[4] |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Medium | Stretching of the C-N bond between the phenyl group and the pyrrolidine ring. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: A standard workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Methodology:

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid 1-Phenylpyrrolidine-3-carboxylic acid sample directly onto the ATR crystal.

-

Apply firm pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans will improve the signal-to-noise ratio.[2]

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

The predicted mass spectral data for 1-Phenylpyrrolidine-3-carboxylic acid (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ) is presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for 1-Phenylpyrrolidine-3-carboxylic acid

| Adduct | Predicted m/z | Notes |

| [M+H]⁺ | 192.10192 | The protonated molecule, often the base peak in Electrospray Ionization (ESI).[5] |

| [M+Na]⁺ | 214.08386 | The sodium adduct, commonly observed in ESI.[5] |

| [M-H]⁻ | 190.08736 | The deprotonated molecule, observable in negative ion mode ESI.[5] |

| [M]⁺ | 191.09409 | The molecular ion, which may be weak or absent in some ionization techniques.[5] |

Fragmentation Pattern:

In Electron Ionization (EI), the molecular ion may be observed, but fragmentation is also expected. Key fragmentation pathways could include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the pyrrolidine ring. The fragmentation of carboxylic acids can be complex, but a common fragmentation is the alpha-cleavage, leading to the loss of the alkyl group attached to the carboxylic acid.[6]

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization coupled with a high-resolution mass spectrometer is a suitable method for the analysis of 1-Phenylpyrrolidine-3-carboxylic acid.

Workflow for ESI-MS Analysis

Caption: A general workflow for mass spectrometry analysis using electrospray ionization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a solvent compatible with ESI, such as a mixture of methanol and water.

-

Dilute the sample to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition (ESI):

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire mass spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by isolating the precursor ion of interest and subjecting it to collision-induced dissociation.

-

-

Data Analysis:

-

Identify the molecular ion and common adducts to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Conclusion: An Integrated Approach to Structural Verification

The spectroscopic techniques of NMR, IR, and MS, when used in concert, provide a powerful and comprehensive toolkit for the structural elucidation of 1-Phenylpyrrolidine-3-carboxylic acid. By understanding the predicted spectral data and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently identify and characterize this important synthetic building block. The data and methodologies presented in this guide serve as a valuable resource for ensuring the quality and integrity of research involving 1-Phenylpyrrolidine-3-carboxylic acid and its derivatives, ultimately contributing to the advancement of novel therapeutics.

References

- BenchChem. (2025).

- BenchChem. (2025). Spectroscopic Profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Guide.

- RSC Publishing. (2021).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidine. PubChem.

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

- Europub. (n.d.).

- BenchChem. (2025). A Comparative Spectroscopic Analysis of (R)-pyrrolidine-3-carboxylic acid.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.

- PubChemLite. (n.d.). 1-phenylpyrrolidine-3-carboxylic acid (C11H13NO2).

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- BenchChem. (2025).

- FAQ. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?

- The Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.

- Spectroscopy Online. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- ChemicalBook. (n.d.). 1-Boc-pyrrolidine-3-carboxylic acid(59378-75-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1 H NMR.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- YouTube. (2023).

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- ResearchGate. (2025).

- Chemistry LibreTexts. (2022). 21.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- SpectraBase. (n.d.). (2S,3R)-3-PHENYLPYROGLUTAMIC-ACID - Optional[MS (GC)] - Spectrum.

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Phenylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Phenylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity and the stereochemical possibilities offered by its substituents allow for the precise spatial arrangement of functional groups, making it a valuable component in the design of molecules with specific biological activities. When functionalized with a phenyl group at the 1-position and a carboxylic acid at the 3-position, the resulting 1-Phenylpyrrolidine-3-carboxylic acid emerges as a versatile building block with significant potential in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in the synthesis of novel bioactive compounds.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of 1-Phenylpyrrolidine-3-carboxylic acid is crucial for its effective use in synthesis and formulation. While experimental data for this specific molecule is not extensively published, we can infer and predict its characteristics based on its structural components and data from related compounds.

| Property | Predicted/Estimated Value | Source/Method |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 191.23 g/mol | PubChem[2] |

| XlogP | 1.7 | PubChem[2] |

| pKa (acidic) | ~3.8 - 4.5 | Estimated based on similar carboxylic acids[3] |

| pKa (basic) | ~4-5 | Estimated based on N-aryl pyrrolidines |

| Melting Point | Not available | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | General knowledge of similar compounds |

Note: The predicted pKa values suggest that the carboxylic acid is weakly acidic, typical for a carboxylic acid, while the nitrogen atom is weakly basic due to the electron-withdrawing effect of the phenyl group.

Spectroscopic Characterization: Unveiling the Structure

Spectroscopic analysis is essential for the structural confirmation of 1-Phenylpyrrolidine-3-carboxylic acid. Below are the expected characteristic signals in various spectroscopic techniques, based on the analysis of its functional groups and related structures.[4][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the pyrrolidine ring, and the carboxylic acid proton.

-

Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm.

-

Pyrrolidine Ring Protons: A complex series of multiplets between δ 2.0 and 4.0 ppm. The protons on the carbon bearing the carboxylic acid (C3) and the carbons adjacent to the nitrogen (C2 and C5) will be deshielded.

-

Carboxylic Acid Proton: A broad singlet typically downfield, above δ 10 ppm, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons: Signals between δ 110 and 150 ppm.

-

Pyrrolidine Ring Carbons: Signals in the aliphatic region, typically between δ 25 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.[7][8]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1725 cm⁻¹.

-

C-N Stretch: A medium absorption around 1200 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[9][10][11][12]

-

Molecular Ion (M⁺): A peak at m/z = 191.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). Alpha-cleavage adjacent to the nitrogen atom of the pyrrolidine ring is also expected.

Synthesis of 1-Phenylpyrrolidine-3-carboxylic acid: A Practical Approach

The synthesis of 1-Phenylpyrrolidine-3-carboxylic acid can be approached through several synthetic strategies. A common and effective method involves the Michael addition of aniline to an itaconic acid derivative, followed by cyclization.

Synthetic Workflow: Michael Addition and Cyclization

Caption: Synthetic workflow for 1-Phenylpyrrolidine-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of N-Phenylitaconic Acid (Michael Addition)

-

In a round-bottom flask, dissolve itaconic acid in a suitable solvent such as ethanol.

-

Add an equimolar amount of aniline to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically takes several hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude N-phenylitaconic acid can be purified by recrystallization.

Causality: The Michael addition is a conjugate addition of a nucleophile (aniline) to an α,β-unsaturated carbonyl compound (itaconic acid). The reaction is typically base-catalyzed, but in this case, the basicity of aniline is sufficient to promote the reaction, especially with heating.

Step 2: Cyclization to 1-Phenylpyrrolidine-3-carboxylic Acid

Note: The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through various methods, including asymmetric Michael additions, which could be adapted for the synthesis of the title compound.[13][14]

Chemical Reactivity: A Hub for Molecular Diversity

The reactivity of 1-Phenylpyrrolidine-3-carboxylic acid is primarily dictated by its two key functional groups: the carboxylic acid and the tertiary amine. These sites allow for a wide range of chemical transformations, making it a valuable scaffold for building molecular complexity.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through amide bond formation and esterification.

1. Amide Bond Formation:

This is a cornerstone reaction for incorporating the 1-phenylpyrrolidine-3-carboxylic acid scaffold into peptide-like structures or for attaching various amine-containing fragments.

Caption: General workflow for amide bond formation.

Detailed Protocol for Amide Coupling:

-

Dissolve 1-Phenylpyrrolidine-3-carboxylic acid in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

-

Stir the mixture for a short period to allow for the formation of the activated ester.

-

Add the desired amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Work-up the reaction and purify the amide product, typically by chromatography.

Causality: The coupling agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[15][16]

2. Esterification:

Esterification provides another avenue for derivatization, which can be useful for modifying solubility, creating prodrugs, or as an intermediate step in a larger synthetic sequence.

Mechanism of Fischer Esterification:

Caption: Mechanism of acid-catalyzed esterification.

Reactions Involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a tertiary amine. Its nucleophilicity is somewhat attenuated by the electron-withdrawing phenyl group, but it can still participate in certain reactions.

N-Alkylation to Form Quaternary Ammonium Salts:

Treatment with a suitable alkylating agent (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt. This modification can drastically alter the solubility and biological properties of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The 1-Phenylpyrrolidine-3-carboxylic acid scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The pyrrolidine core is found in numerous approved drugs and clinical candidates.[1][17]

-

Antimicrobial and Anticancer Agents: Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been synthesized and shown to possess antimicrobial and antioxidant activities.[2][18] The core structure allows for the introduction of various pharmacophores to target specific biological pathways.

-

Enzyme Inhibitors: The rigid pyrrolidine ring is an excellent scaffold for designing enzyme inhibitors, where precise positioning of substituents is key for binding to the active site. For example, pyrrolidine derivatives are used as DPP-IV inhibitors for the treatment of type 2 diabetes.[1]

-

Central Nervous System (CNS) Agents: The phenylpyrrolidine motif is present in compounds with activity in the central nervous system. The lipophilicity imparted by the phenyl group can aid in crossing the blood-brain barrier.

Conclusion

1-Phenylpyrrolidine-3-carboxylic acid is a structurally rich and chemically versatile building block with significant potential in synthetic and medicinal chemistry. Its combination of a rigid pyrrolidine core, a reactive carboxylic acid handle, and a modifiable aromatic ring provides a robust platform for the generation of diverse molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for leveraging its full potential in the design and synthesis of novel therapeutic agents and other functional molecules.

References

-

MS fragmentation patterns of (A) 1 and (B) 3. [Link]

-

NMR Chemical Shifts. [Link]

-

C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. [Link]

-

1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem. [Link]

-

1H NMR Spectroscopy. [Link]

-

Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Request PDF. [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

IR Absorption Table. [Link]

-

1-Methyl-pyrrolidine-3-carboxylic acid. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

1H NMR Chemical Shift. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

1-phenylpyrrolidine-3-carboxylic acid (C11H13NO2). [Link]

-

Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents | Request PDF. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Mass Spectrometry - Fragmentation Patterns. [Link]

- US8344161B2 - Process for the prepar

-

NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]

-

11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

-

Amide formation from carboxylic acid derivatives. (video). [Link]

-

Unexplored Nucleophilic Ring Opening of Aziridines. [Link]

-

Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link]

-

Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Reactivity of Nucleophilic Reagents toward Esters. [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]

-

3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-, (3S)-. [Link]

-

1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. [Link]

-

3-methyl-1-phenylpyrrolidine. [Link]

-

Production of N-Vinyl-Pyrrolidones from Bio-Based Carboxylic Acids. [Link]

-

The Role of (S)-Pyrrolidine-3-carboxylic Acid in Advanced Material Science. [Link]

-

Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. [Link]

-

(S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 4. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. youtube.com [youtube.com]

- 13. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. researchgate.net [researchgate.net]

Crystal Structure Analysis of 1-Phenylpyrrolidine-3-carboxylic Acid: A Methodological and Interpretive Guide

An In-depth Technical Guide

Introduction: The Imperative for Structural Elucidation

In modern drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is not merely academic; it is a cornerstone of rational design. 1-Phenylpyrrolidine-3-carboxylic acid, containing the privileged pyrrolidine scaffold, is a molecule of significant pharmaceutical interest.[1] The pyrrolidine ring is a key component in numerous bioactive compounds.[2][3] Its solid-state conformation, crystal packing, and intermolecular interactions—all revealed by single-crystal X-ray diffraction—dictate critical properties such as solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining molecular structure.[4] It provides precise measurements of bond lengths, bond angles, and absolute configuration, information that no other technique can deliver with such certainty.[5][6] This guide will walk through the complete workflow for analyzing the titular compound, establishing a robust protocol that can be adapted for other novel small molecules.

Synthesis and Crystallization: The Foundation of Quality Data

The success of any crystal structure analysis is contingent upon the quality of the single crystal. This stage is often the most challenging and empirical part of the process, requiring careful planning and execution.

Synthesis of 1-Phenylpyrrolidine-3-carboxylic Acid

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through various routes, including asymmetric Michael addition reactions.[7][8][9] A plausible and common approach involves the N-arylation of a suitable pyrrolidine-3-carboxylate precursor.

Protocol for Synthesis:

-

Reactant Preparation: Begin with ethyl pyrrolidine-3-carboxylate and bromobenzene.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination):

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine ethyl pyrrolidine-3-carboxylate (1 equivalent), bromobenzene (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

-

Add a base, typically sodium tert-butoxide (1.4 equivalents), and an anhydrous solvent like toluene.

-

-

Reaction Execution: Heat the mixture at 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified via column chromatography on silica gel.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent mixture, followed by acidification with HCl to precipitate the final product, 1-Phenylpyrrolidine-3-carboxylic acid.

Growing Diffraction-Quality Single Crystals

The goal is to encourage slow, ordered molecular assembly from a supersaturated solution. Rapid precipitation must be avoided as it leads to amorphous solids or microcrystalline powders.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: The choice of solvent is critical. A good solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures. Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and water) and solvent/anti-solvent pairs.

-

Method 1: Slow Evaporation:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water mixture) in a clean vial.

-

Filter the solution through a syringe filter (0.22 µm) into a new vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

-

Method 2: Vapor Diffusion (Hanging or Sitting Drop):

-

Dissolve the compound in a small amount of a "good" solvent (e.g., methanol).

-

Place this solution as a droplet on a siliconized glass slide.

-

Invert the slide over a well in a crystallization plate containing a larger volume of a miscible "poor" solvent (anti-solvent, e.g., diethyl ether).

-

Seal the well. The anti-solvent vapor will slowly diffuse into the droplet, reducing the compound's solubility and promoting gradual crystallization.

-

X-ray Diffraction: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the diffraction experiment can begin.

Figure 1: A standardized workflow for single-crystal X-ray diffraction data collection and processing.

Experimental Protocol:

-

Mounting and Cryo-cooling: The selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å).[10] A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process to ensure high completeness and redundancy of the data.

-

Data Processing: Specialized software is used to integrate the raw diffraction images to yield a list of reflection indices (h,k,l) and their corresponding intensities. The data is scaled, and absorption corrections are applied. This step also involves the determination of the unit cell parameters and the crystal's space group.

Structure Solution, Refinement, and Validation

This phase transforms the processed diffraction data into a chemically meaningful atomic model.

-

Structure Solution: Ab initio methods, such as Direct Methods or Dual-Space recycling, are used to solve the phase problem and generate an initial electron density map. This map often reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: An iterative process of least-squares refinement is performed. The atomic positions and their anisotropic displacement parameters (which model thermal vibration) are adjusted to minimize the difference between the experimentally observed structure factor amplitudes and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final model is rigorously checked for chemical and crystallographic sense. Key metrics like R-factors (R1, wR2) and Goodness-of-Fit (GooF) are assessed. The final structure is also checked for missed symmetry using tools like PLATON.

Analysis of the Crystal Structure

The refined structure provides a wealth of information. As no published structure exists for 1-Phenylpyrrolidine-3-carboxylic acid, the following table is populated with the kind of data that would be expected, with specific values listed as "To be determined".

Table 1: Representative Crystallographic Data

| Parameter | Expected Data | Rationale & Significance |

| Crystal Data | ||

| Chemical Formula | C₁₁H₁₃NO₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 191.23 g/mol | Calculated from the chemical formula. |

| Crystal System | To be determined | Describes the basic symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | To be determined | Defines the full symmetry operations within the crystal lattice. |

| a, b, c (Å) | To be determined | The dimensions of the unit cell. |

| α, β, γ (°) | To be determined | The angles of the unit cell. |

| Volume (ų) | To be determined | The volume of the unit cell. |

| Z | To be determined | The number of molecules per unit cell. |

| Data Collection | ||

| Radiation type | Mo Kα (λ=0.71073 Å) | Molybdenum is standard for small organic molecules. |

| Temperature (K) | 100(2) K | Low temperature minimizes thermal vibrations, improving data precision. |

| Refinement | ||

| R₁ [I > 2σ(I)] | To be determined (< 0.05) | The residual factor for observed reflections; a value < 5% indicates a good model. |

| wR₂ (all data) | To be determined (< 0.15) | The weighted residual factor for all data; generally higher than R₁. |

| Goodness-of-fit (S) | To be determined (~ 1.0) | Should be close to 1 for a good model and correct weighting scheme. |

Molecular Geometry and Conformation

The analysis would reveal the precise bond lengths and angles. The pyrrolidine ring is not planar and will adopt an envelope or twist conformation. The analysis would quantify this puckering and determine the orientation of the phenyl and carboxylic acid substituents (axial vs. equatorial).

Intermolecular Interactions and Crystal Packing

The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is highly probable that the crystal structure will be dominated by hydrogen bonding interactions, potentially forming dimers or extended chains.

Figure 2: A conceptual diagram illustrating a potential hydrogen-bonded carboxylic acid dimer motif, a common packing feature in such crystal structures.

Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules may be present, further stabilizing the crystal lattice.[11] The distances between aromatic centroids and the slip angle between the rings would be calculated to characterize these interactions.

Conclusion

While the specific crystal structure of 1-Phenylpyrrolidine-3-carboxylic acid remains to be determined, this guide establishes a comprehensive and scientifically rigorous protocol for its analysis. By following these detailed steps—from rational synthesis and meticulous crystallization to precise data collection and thorough refinement—researchers can obtain a high-quality crystal structure. The resulting atomic-level insights are invaluable, providing a definitive understanding of the molecule's solid-state properties and offering a solid foundation for applications in pharmaceutical development and materials engineering.

References

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis? Retrieved from Rigaku Corporation. [URL: https://www.rigaku.

- Blanton, T. N., & Zumbulyadis, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1738–1751. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9199859/]

- Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [URL: https://excillum.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [URL: https://www.creative-biostructure.com/what-is-single-crystal-x-ray-diffraction-xrd-and-how-does-it-work.htm]

- ResearchGate. (n.d.). The molecular structure of pyrrolidine, (II), with displacement... [Image]. Retrieved from ResearchGate. [URL: https://www.researchgate.

- Jasinski, J. P., Butcher, R. J., & El-Sawy, W. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011–1018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9529944/]

- American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [URL: https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.2c00020]

- Al-Hussain, S. A., & Almalki, A. J. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249311. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10480397/]

- ResearchGate. (n.d.). Molecular structures of pyrrolidine derivatives 92a,b, Schiff bases... [Image]. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Molecular-structures-of-pyrrolidine-derivatives-92a-b-Schiff-bases-93a-o-and-their_fig21_323281223]

- ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives [Image]. Retrieved from ResearchGate. [URL: https://www.researchgate.

- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(28), 6089–6096. [URL: https://core.ac.uk/display/145265437]

- Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01484h]

- Chem-Impex International. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid. Retrieved from Chem-Impex. [URL: https://www.cheimpex.com/product/1-methyl-pyrrolidine-3-carboxylic-acid-412281-11-9]

- National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77726]

- Google Patents. (2010). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids. [URL: https://patents.google.

- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Retrieved from ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. excillum.com [excillum.com]

- 11. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 1-Phenylpyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Discovery and History of 1-Phenylpyrrolidine-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1-Phenylpyrrolidine-3-carboxylic acid, a significant scaffold in medicinal chemistry. We delve into the historical context of its discovery, not as a singular event, but as an outcome of the broader evolution of pyrrolidine synthesis. This document details the foundational synthetic strategies for constructing the pyrrolidine core, with a special focus on stereoselective methods that are critical for biological activity. We explore specific methodologies for the synthesis of the title compound, present detailed experimental protocols for key reactions, and discuss its physicochemical properties. Furthermore, this guide highlights the applications of 1-Phenylpyrrolidine-3-carboxylic acid and its derivatives in drug discovery, showcasing its role as a versatile chiral building block for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important molecular entity.

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

The five-membered nitrogen heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] This distinction arises from its frequent appearance in a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical feature for designing molecules that can fit into the complex topographies of biological targets like enzyme active sites and receptors.[2] This contrasts with flat, aromatic systems and provides a structural rigidity that can reduce the entropic penalty upon binding, leading to higher affinity and selectivity.[2][4]

Within this class, substituted pyrrolidine-3-carboxylic acids (also known as β-proline derivatives) are particularly valuable.[5][6] The carboxylic acid group provides a crucial interaction point for biological targets, capable of forming strong hydrogen bonds and electrostatic interactions, while the stereochemistry at the 3-position is often a pivotal determinant of a compound's pharmacological profile.[4][7] The 1-phenyl substitution introduces aromaticity, allowing for potential π-π stacking interactions and serving as a key vector for modifying the compound's pharmacokinetic properties. Consequently, 1-Phenylpyrrolidine-3-carboxylic acid emerges not just as a single molecule, but as a foundational building block for creating diverse libraries of drug candidates.[8][9]

The Historical Tapestry: Foundational Synthetic Strategies for the Pyrrolidine Core

The history of 1-Phenylpyrrolidine-3-carboxylic acid is intrinsically linked to the development of synthetic methods for the pyrrolidine ring itself. Early approaches were often lengthy and lacked stereocontrol, but the field has evolved to feature highly efficient and stereoselective reactions.

Cyclization of Acyclic Precursors

One of the most fundamental strategies involves constructing the pyrrolidine ring from a linear starting material.[10] This "build-from-the-ground-up" approach offers immense versatility in creating diverse substitution patterns. A common method is the intramolecular cyclization of an amine onto an electrophilic center within the same molecule, such as in intramolecular aza-Michael reactions.[10] While powerful, achieving precise stereocontrol in these reactions was an early challenge that has been progressively overcome with the advent of modern catalysts.

[3+2] Cycloaddition Reactions

The advent of 1,3-dipolar cycloaddition reactions, particularly the reaction of azomethine ylides with alkenes, revolutionized pyrrolidine synthesis.[1][10] This method is one of the most efficient for creating substituted pyrrolidines, allowing for the controlled formation of up to four new stereogenic centers in a single step.[10] The ability to rapidly build molecular complexity from simple precursors cemented this strategy as a mainstay in the synthesis of pyrrolidine-containing libraries for drug discovery.[1]

Asymmetric Michael Addition Reactions

For the specific synthesis of pyrrolidine-3-carboxylic acid derivatives, organocatalytic enantioselective Michael additions have become a particularly powerful tool.[5][11] In this approach, a nucleophile adds to an α,β-unsaturated carbonyl compound. Researchers have developed methods where nitroalkanes add to 4-oxo-2-enoates, followed by reductive cyclization to yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[5][12] The use of chiral organocatalysts avoids heavy metals and provides a direct route to optically pure products, a critical advancement for pharmaceutical development.[6]

Synthesis from the "Chiral Pool"

Nature provides a valuable resource of enantiomerically pure starting materials, known as the "chiral pool." L-proline and L-hydroxyproline, both naturally occurring amino acids with a pyrrolidine core, are exemplary starting points.[3] Synthetic chemists can leverage the inherent stereochemistry of these molecules to functionalize the existing ring and produce complex, optically pure pyrrolidine derivatives.[3][9] This strategy is highly efficient as it bypasses the need for asymmetric synthesis or chiral resolution.

Synthesis of 1-Phenylpyrrolidine-3-carboxylic Acid: Key Methodologies

The direct synthesis of 1-Phenylpyrrolidine-3-carboxylic acid and its enantiomers leverages the foundational strategies described above, with a focus on installing the N-phenyl group and controlling the stereochemistry at the C3 position.

Route A: N-Arylation of Pyrrolidine-3-carboxylic Acid Precursors

A straightforward conceptual approach involves the N-arylation of a pre-existing pyrrolidine-3-carboxylic acid ester. This can be achieved through classic methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide (e.g., bromobenzene) with the secondary amine of the pyrrolidine ring. The ester protecting group can then be hydrolyzed under basic or acidic conditions to yield the final carboxylic acid. This route is advantageous when a specific enantiomer of the pyrrolidine-3-carboxylic acid starting material is readily available.

Route B: Cycloaddition Strategies with N-Phenylated Precursors

A more convergent approach involves using an N-phenylated precursor in a cycloaddition reaction. For instance, an azomethine ylide can be generated in situ from the condensation of N-methylglycine with an N-phenylated aldehyde. The subsequent [3+2] cycloaddition with a suitable dipolarophile, such as an acrylate ester, directly constructs the 1-phenylpyrrolidine ring. The primary challenge and area of innovation in this route lie in achieving high diastereoselectivity and enantioselectivity, often through the use of chiral catalysts or auxiliaries.[10]

Modern Stereoselective Approaches

The modern imperative in pharmaceutical synthesis is the production of single enantiomers. For 1-Phenylpyrrolidine-3-carboxylic acid, this is paramount, as different enantiomers can have vastly different biological activities.[4]

-

Catalytic Asymmetric Synthesis: This is the most elegant approach. Recent advances include photo-enzymatic cascades that combine light-driven reactions with biocatalytic carbene transfers to achieve enantioselective C(sp³)–H functionalization of N-heterocycles, yielding α-functionalized phenylpyrrolidine compounds with excellent stereoselectivity (up to 99% ee).[13]

-

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor can direct the stereochemical outcome of a cyclization reaction. The auxiliary is then cleaved in a subsequent step to reveal the desired enantiomerically enriched product.

-

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization, or more analytically, by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[4]

Table 1: Comparison of General Synthetic Strategies

| Strategy | Key Features & Advantages | Challenges & Considerations | Stereocontrol |

| N-Arylation | Straightforward; good for late-stage functionalization. | Requires pre-formed pyrrolidine ring; potential for harsh reaction conditions. | Dependent on the chirality of the starting material. |

| [3+2] Cycloaddition | High convergence; builds complexity rapidly. | Control of regioselectivity and stereoselectivity can be challenging. | Achievable with chiral catalysts or auxiliaries. |

| Asymmetric Michael Addition | Excellent for creating C3-substituted pyrrolidines; often high enantioselectivity.[5][6] | Multi-step sequence (addition, reduction, cyclization). | High enantioselectivity is often achieved via organocatalysis. |

| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials like proline.[3] | Limited to the structural diversity derivable from the starting material. | Inherent from the starting material. |

Experimental Protocols & Methodologies

To provide a practical context, the following sections detail representative protocols based on established methodologies in the literature.

Protocol: Asymmetric Synthesis of a Substituted Pyrrolidine-3-Carboxylic Acid via Michael Addition

This protocol is a representative example of how enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives are synthesized using modern organocatalytic methods.[5][6]

Objective: To synthesize an enantiomerically enriched 5-substituted pyrrolidine-3-carboxylic acid derivative.

Step 1: Organocatalytic Michael Addition

-

To a solution of the 4-oxo-2-enoate (1.0 eq) and the desired nitroalkane (1.5 eq) in an appropriate solvent (e.g., toluene or dichloromethane) at -20°C, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether derivative, 0.1 eq).

-

Add a co-catalyst or additive if required by the specific reaction (e.g., benzoic acid, 0.1 eq).

-

Stir the reaction mixture at low temperature (-20°C to 0°C) for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the Michael adduct by flash column chromatography on silica gel.

Step 2: Reductive Cyclization

-

Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as H₂ gas with a palladium on carbon (Pd/C) catalyst or ammonium formate with Pd/C. This step simultaneously reduces the nitro group to an amine and facilitates the reductive amination/cyclization to form the pyrrolidine ring.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting product is the ester of the desired pyrrolidine-3-carboxylic acid, which can be purified by chromatography or used directly in the next step.

Step 3: Hydrolysis

-

Dissolve the crude ester in a mixture of THF/water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature until the ester hydrolysis is complete.

-

Acidify the reaction mixture to a pH of ~5-6 with aqueous HCl, which will protonate the carboxylic acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final pyrrolidine-3-carboxylic acid derivative.

Protocol: Chiral Resolution of Pyrrolidine-3-Carboxylic Acid Enantiomers via HPLC

This protocol describes the analytical separation of (R) and (S) enantiomers, a critical step for quality control and characterization.[4]

Objective: To separate and quantify the enantiomers of a racemic mixture of 1-Phenylpyrrolidine-3-carboxylic acid.

1. Sample Preparation:

-

Accurately weigh and dissolve a small amount of the racemic sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

2. HPLC System and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): Select a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating enantiomers of compounds with carboxylic acid groups.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) to ensure the carboxylic acid is protonated and produces sharp peaks. A typical starting condition could be 90:10 hexane:isopropanol + 0.1% TFA.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Column Temperature: Ambient or controlled (e.g., 25°C).

3. Data Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

-

Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak.

Physicochemical Properties and Characterization

The fundamental properties of 1-Phenylpyrrolidine-3-carboxylic acid are essential for its handling, formulation, and prediction of its behavior in biological systems.

Table 2: Physicochemical Properties of 1-Phenylpyrrolidine-3-carboxylic acid

| Property | Value | Source |